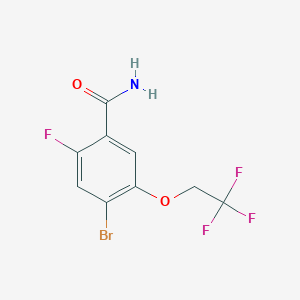
4-Bromo-2-fluoro-5-(2,2,2-trifluoroethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-fluoro-5-(2,2,2-trifluoroethoxy)benzamide is a chemical compound characterized by the presence of bromine, fluorine, and trifluoroethoxy groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-5-(2,2,2-trifluoroethoxy)benzamide typically involves multiple steps, starting with the bromination and fluorination of the benzene ring, followed by the introduction of the trifluoroethoxy group and subsequent conversion to the benzamide moiety. Common reagents used in these reactions include bromine (Br2), fluorine (F2), trifluoroethanol, and acyl chloride.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluoro-5-(2,2,2-trifluoroethoxy)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as sodium azide (NaN3) or iodide ions (I-).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of different substituted benzamides or other derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4-Bromo-2-fluoro-5-(2,2,2-trifluoroethoxy)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: In the medical field, this compound is being investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is also used in the chemical industry for the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism by which 4-Bromo-2-fluoro-5-(2,2,2-trifluoroethoxy)benzamide exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline
2-Fluoro-4-bromobenzamide
5-(2,2,2-Trifluoroethoxy)benzamide
Uniqueness: 4-Bromo-2-fluoro-5-(2,2,2-trifluoroethoxy)benzamide stands out due to its combination of bromine, fluorine, and trifluoroethoxy groups on the benzamide core. This unique structure provides it with distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C9H6BrF4NO2 |
|---|---|
Molecular Weight |
316.05 g/mol |
IUPAC Name |
4-bromo-2-fluoro-5-(2,2,2-trifluoroethoxy)benzamide |
InChI |
InChI=1S/C9H6BrF4NO2/c10-5-2-6(11)4(8(15)16)1-7(5)17-3-9(12,13)14/h1-2H,3H2,(H2,15,16) |
InChI Key |
MGLQVRUSKDUCMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1OCC(F)(F)F)Br)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















